molecular formula C15H22FNO2S B6918207 N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

Cat. No.: B6918207
M. Wt: 299.4 g/mol
InChI Key: KOSASENNKSHAQJ-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is an organic compound that features a fluorinated phenyl group, a methylpropyl chain, and a dioxothian-3-amine moiety

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-15(2,13-7-3-4-8-14(13)16)11-17-12-6-5-9-20(18,19)10-12/h3-4,7-8,12,17H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSASENNKSHAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCS(=O)(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the fluorination of a phenyl ring, often using reagents such as fluorine gas or more commonly, a fluorinating agent like Selectfluor.

    Alkylation: The fluorophenyl intermediate is then subjected to alkylation with a suitable alkyl halide, such as 2-bromo-2-methylpropane, under basic conditions to form the 2-(2-fluorophenyl)-2-methylpropyl intermediate.

    Formation of the Dioxothian-3-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted products with new functional groups replacing the amine group.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the dioxothian-3-amine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by competing with endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-fluorophenyl)ethyl]-2-hydroxy-3-methylbenzamide
  • 2-Fluorophenylacetic acid

Uniqueness

N-[2-(2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is unique due to its combination of a fluorinated phenyl group, a methylpropyl chain, and a dioxothian-3-amine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.

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